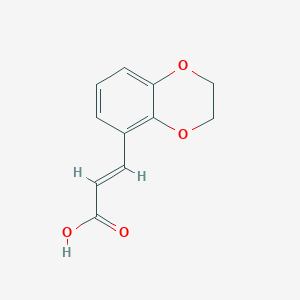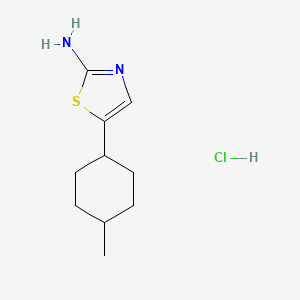
(E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acid, also known as piperlongumine, is a natural alkaloid compound found in the fruit of the long pepper plant, Piper longum. It has been shown to have a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-obesity effects.
Wirkmechanismus
The exact mechanism of action of (E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acidne is not fully understood, but it is thought to involve the induction of oxidative stress and the inhibition of multiple signaling pathways involved in cancer cell survival and proliferation. Piperlongumine has been shown to activate the p53 tumor suppressor protein, which plays a critical role in regulating cell growth and preventing cancer development.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, (E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acidne has also been shown to have anti-inflammatory and anti-obesity effects. It has been shown to inhibit the production of inflammatory cytokines and adipokines, which are involved in the development of obesity and associated metabolic disorders. Piperlongumine has also been shown to improve glucose tolerance and insulin sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acidne in lab experiments is its relatively low toxicity compared to other anti-cancer compounds. However, its low solubility and stability can make it difficult to work with in certain experimental settings. Additionally, the exact mechanism of action of (E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acidne is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of (E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acidne. One area of research is the development of more efficient and cost-effective synthesis methods for (E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acidne. Another area of research is the investigation of the potential use of (E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acidne in combination with other anti-cancer compounds to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of (E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acidne and its potential use in the treatment of other diseases, such as metabolic disorders and neurodegenerative diseases.
Synthesemethoden
Piperlongumine can be synthesized through a variety of methods, including extraction from the fruit of the long pepper plant, chemical synthesis, and biosynthesis. Chemical synthesis involves the reaction of piperine, a major component of black pepper, with nitric acid and subsequent oxidation. Biosynthesis involves the use of microorganisms, such as Streptomyces sp., to produce (E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acidne.
Wissenschaftliche Forschungsanwendungen
Piperlongumine has been extensively studied for its potential anti-cancer effects. It has been shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines, including breast, lung, prostate, and colon cancer. Piperlongumine has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
Eigenschaften
IUPAC Name |
(E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c12-10(13)5-4-8-2-1-3-9-11(8)15-7-6-14-9/h1-5H,6-7H2,(H,12,13)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTGNGBHGBNWFS-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(C=CC=C2O1)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)acrylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2476764.png)
![2-(2-(1H-pyrrol-1-yl)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2476766.png)
![4-[cyclopentyl(methyl)sulfamoyl]-N-naphthalen-1-ylbenzamide](/img/structure/B2476767.png)


![3-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2476771.png)

![Methyl 1-[3-(prop-2-enoylamino)propanoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylate](/img/structure/B2476774.png)

![N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-N,6-dimethyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2476776.png)


![N1-(2,3-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2476782.png)
![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2476784.png)